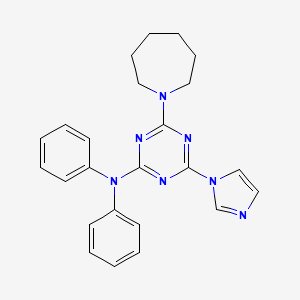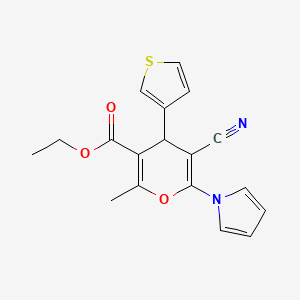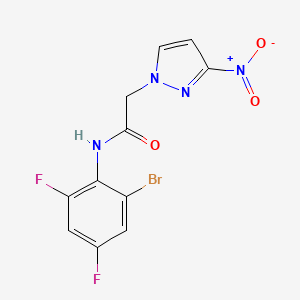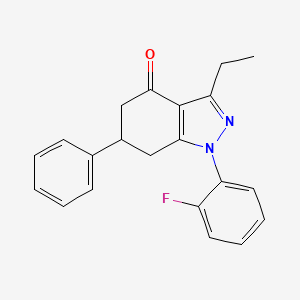
4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound featuring a triazine core substituted with azepane, imidazole, and diphenylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.
Introduction of Azepane and Imidazole Groups: The azepane and imidazole groups are introduced via nucleophilic substitution reactions using azepane and imidazole derivatives.
Attachment of Diphenylamine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. It can also be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane and imidazole groups can form hydrogen bonds and coordinate with metal ions, while the diphenylamine moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
- 4-(morpholin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
Uniqueness
Compared to similar compounds, 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of the azepane ring, which provides additional flexibility and potential for diverse interactions. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25N7 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(azepan-1-yl)-6-imidazol-1-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H25N7/c1-2-10-17-29(16-9-1)22-26-23(30-18-15-25-19-30)28-24(27-22)31(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-15,18-19H,1-2,9-10,16-17H2 |
InChI Key |
RHPYWZACEMTDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11498843.png)
![3-(3-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11498845.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11498849.png)
![3-(2-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11498860.png)
![1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B11498861.png)
![2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11498866.png)
![1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11498870.png)
![methyl 2-methyl-5-oxo-4-(trifluoromethyl)-4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498885.png)

![3-(4-chloro-6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11498904.png)
![7-Allyl-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498907.png)

![3'-(2-methoxyphenyl)-1-(3-nitrobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11498916.png)
